

An In-depth Technical Guide to 7-Bromo-1heptene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **7-Bromo-1-heptene**, a versatile bifunctional molecule. Its utility as a building block in organic synthesis is highlighted, with a focus on its molecular characteristics and a representative synthetic protocol.

Core Molecular Data

7-Bromo-1-heptene is a halogenated alkene that serves as a key intermediate in various organic syntheses.[1] Its fundamental molecular properties are summarized in the table below.

Property	Value
Molecular Formula	C7H13Br[2][3]
Molecular Weight	177.08 g/mol [2]
IUPAC Name	7-bromohept-1-ene[2]
CAS Number	4117-09-3[2]
Canonical SMILES	C=CCCCCBr[2]
InChlKey	GNYDYUQVALBGGZ-UHFFFAOYSA-N[4]



Chemical Reactivity and Applications

7-Bromo-1-heptene's chemical behavior is defined by its two reactive sites: the terminal alkene and the primary alkyl bromide.[1] This dual functionality allows for a diverse range of chemical transformations, making it a valuable synthon in the construction of more complex molecules.[1]

The primary alkyl bromide readily participates in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups or the formation of new carbon-carbon bonds through reactions with nucleophiles such as alkoxides, amines, thiols, and carbanions.

[1] This reactivity is frequently exploited for the alkylation of substrates in the synthesis of natural products and their analogs.

The terminal double bond is susceptible to electrophilic addition reactions. Common transformations include halogenation, hydrohalogenation, hydration, and hydroboration-oxidation, providing pathways to a range of functionalized heptane derivatives.[1]

Due to these reactive handles, **7-Bromo-1-heptene** is utilized in the synthesis of various organic compounds. For instance, it has been used as a reagent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide with notable antileukemic activity against human tumors.[3][5]

Illustrative Experimental Protocol: Synthesis of a Bromoalkene

While specific, detailed experimental protocols for reactions involving **7-Bromo-1-heptene** are proprietary to the conducting laboratories, a general and widely applicable method for the synthesis of bromoalkenes from their corresponding alcohols is the Appel reaction. The following is a representative protocol for the bromination of an unsaturated alcohol using triphenylphosphine and bromine, which is a common and high-yielding method.

Reaction: R-CH=CH-(CH₂)n-OH \rightarrow R-CH=CH-(CH₂)n-Br

Materials:

- Unsaturated alcohol (e.g., hept-4-en-1-ol)
- Triphenylphosphine (PPh₃)



- Bromine (Br₂)
- Pyridine
- Anhydrous Dichloromethane (DCM)
- Pentane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Celite

Procedure:

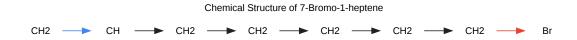
- Preparation of the Brominating Agent: A solution of triphenylphosphine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath. To this stirred solution, a solution of bromine in dichloromethane is added dropwise. The formation of a white precipitate of the triphenylphosphine-bromine adduct will be observed.
- Addition of the Alcohol: A solution of the unsaturated alcohol and pyridine in dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - The reaction mixture is cooled to 0 °C, and pentane is added to precipitate the triphenylphosphine oxide byproduct.
 - The mixture is stirred and then filtered through a pad of Celite.



- The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bromoalkene.
- Final Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

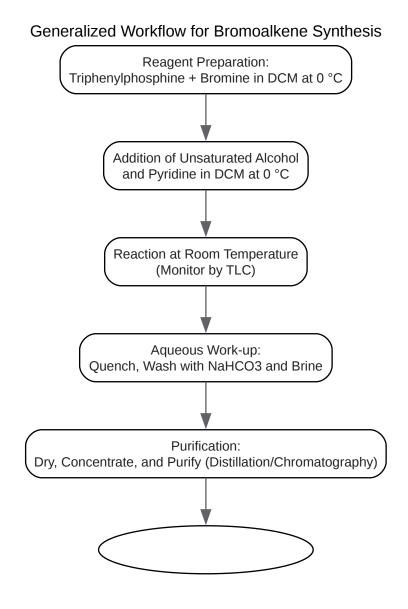
The following diagrams illustrate the chemical structure of **7-Bromo-1-heptene** and a generalized workflow for the synthesis of a bromoalkene.



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Caption: Chemical structure of **7-Bromo-1-heptene**.





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Caption: A generalized experimental workflow for the synthesis of a bromoalkene.

Note on Signaling Pathways: As **7-Bromo-1-heptene** is a synthetic organic compound primarily used as a chemical intermediate, it is not typically involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this molecule.



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